Cas no 6390-59-6 ([1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-)
6390-59-6 structure
Product Name:[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-
CAS-nummer:6390-59-6
MF:C22H30O2
MW:326.472406864166
CID:389964
PubChem ID:10853602
Update Time:2025-04-19
[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-
- 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol
- 6390-59-6
- AEDJUGFTXGHBTM-UHFFFAOYSA-N
- 3,3'-Di-tert-butyl-5,5'-dimethylbiphenyl-2,2'-diol
- 3,3'-Di-tert-butyl,5,5'-dimethylbiphenyl-2,2'-diol
- DTXSID90445885
- 3,3'-Di-tert-butyl-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol
- SCHEMBL4886301
-
- Inchi: 1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3
- InChI-sleutel: AEDJUGFTXGHBTM-UHFFFAOYSA-N
- LACHT: OC1C(=CC(C)=CC=1C(C)(C)C)C1=CC(C)=CC(=C1O)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 326.224580195g/mol
- Monoisotopische massa: 326.224580195g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 377
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.9
- Topologisch pooloppervlak: 40.5Ų
[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- Gerelateerde literatuur
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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